4-chloro-5-[(2E)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one is a complex organic compound with a unique structure that includes a pyridazinone core, a hydrazinyl group, and a phenylpropylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydrazinyl Group: This step involves the reaction of the pyridazinone intermediate with hydrazine or its derivatives.
Addition of the Phenylpropylidene Moiety: This final step can be accomplished through a condensation reaction with the appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridazinone core may interact with specific binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazino]pyridazin-3(2H)-one
- 5-chloro-2-methyl-4-isothiazolin-3-one
Uniqueness
5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
6954-11-6 |
---|---|
Molecular Formula |
C14H15ClN4O |
Molecular Weight |
290.75 g/mol |
IUPAC Name |
5-chloro-4-[(2E)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H15ClN4O/c1-9(2)13(10-6-4-3-5-7-10)18-17-11-8-16-19-14(20)12(11)15/h3-9H,1-2H3,(H2,17,19,20)/b18-13+ |
InChI Key |
DHMKSTVYHPETIK-QGOAFFKASA-N |
Isomeric SMILES |
CC(C)/C(=N\NC1=C(C(=O)NN=C1)Cl)/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(=NNC1=C(C(=O)NN=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.